molecular formula C14H11IO B063969 4-(iodomethyl)-9H-xanthene CAS No. 178685-06-8

4-(iodomethyl)-9H-xanthene

Cat. No.: B063969
CAS No.: 178685-06-8
M. Wt: 322.14 g/mol
InChI Key: FXDOYEMUNQSHCW-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-9H-xanthene is a halogenated xanthene derivative characterized by an iodomethyl (-CH₂I) substituent at the 4-position of the tricyclic 9H-xanthene scaffold. The xanthene core consists of two benzene rings fused to a central oxygen-containing pyran ring, providing a rigid, planar structure with π-conjugation.

Properties

CAS No.

178685-06-8

Molecular Formula

C14H11IO

Molecular Weight

322.14 g/mol

IUPAC Name

4-(iodomethyl)-9H-xanthene

InChI

InChI=1S/C14H11IO/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-7H,8-9H2

InChI Key

FXDOYEMUNQSHCW-UHFFFAOYSA-N

SMILES

C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31

Canonical SMILES

C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31

Synonyms

4-(IODOMETHYL)-9H-XANTHENE

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties
Compound Substituent(s) Molecular Weight (g/mol) Electronic Effects Key Applications
4-(Iodomethyl)-9H-xanthene 4-CH₂I ~302.12* Electron-withdrawing (I inductive) Medicinal probes, Suzuki coupling
9H-Xanthene (parent) None 182.22 Neutral π-system Fluorescent dyes, organocatalysis
9,9-Dimethylxanthene 9,9-(CH₃)₂ 210.27 Electron-donating (alkyl) Inhibitors of trypanothione reductase
4-(Diethylamino)methyl-3-nitro-9H-xanthen-9-one 4-(CH₂NEt₂), 3-NO₂ 326.35 Electron-withdrawing (NO₂), basic (amine) Photodynamic therapy
9-Oxo-9H-xanthene-4-acetic acid 4-CH₂COOH, 9=O 254.24 Polar, hydrogen-bonding Metal coordination, sensors

*Calculated based on C₁₄H₁₁IO (302.12 g/mol).

Key Observations :

  • The iodomethyl group in This compound increases molecular weight significantly compared to alkyl or methoxy substituents (e.g., 9,9-dimethylxanthene: 210.27 g/mol). Its inductive electron-withdrawing effect contrasts with electron-donating groups like methyl or methoxy, influencing reactivity in cross-coupling reactions.
  • Non-planar conformations are observed in substituted xanthenes (e.g., benzylidene-xanthenes), but the rigid iodomethyl group may enforce specific orientations, affecting π-stacking or dimerization energetics.

Key Observations :

  • The C-I bond in This compound offers versatility in metal-catalyzed cross-coupling (e.g., with palladium), unlike chloro or bromo analogues, which require harsher conditions.
  • Thioxanthene derivatives (e.g., 9H-thioxanthene-4-carboxaldehyde) exhibit distinct reactivity due to sulfur’s polarizability, enabling applications in photoredox catalysis.

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